molecular formula C6H5BrFN B594537 4-Bromomethyl-3-fluoropyridine CAS No. 1227602-49-4

4-Bromomethyl-3-fluoropyridine

Cat. No.: B594537
CAS No.: 1227602-49-4
M. Wt: 190.015
InChI Key: KTARAIMDJZXDFM-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-fluoropyridine is a halogenated pyridine derivative featuring a bromomethyl (-CH2Br) group at position 4 and a fluorine atom at position 3. Pyridine derivatives are widely employed due to their electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions, particularly at halogenated positions .

Properties

IUPAC Name

4-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTARAIMDJZXDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the bromination at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromomethyl-3-fluoropyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-3-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Bromomethyl-3-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3-fluoropyridine in chemical reactions involves the activation of the bromomethyl group, which acts as a leaving group in nucleophilic substitution reactions. The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between 4-Bromomethyl-3-fluoropyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
This compound* Not available C6H5BrFN ~204.00 (calc.) -F (position 3), -CH2Br (position 4) Likely undergoes nucleophilic substitution at bromomethyl group.
4-(Bromomethyl)-2-chloro-3-fluoropyridine 1227585-77-4 C6H4BrClFN 224.46 -F (3), -CH2Br (4), -Cl (2) Enhanced electrophilicity due to Cl; used in cross-coupling reactions .
4-(Bromoacetyl)-2-chloro-3-fluoropyridine 1936144-74-9 C7H4BrClFNO 252.47 -F (3), -COCH2Br (4), -Cl (2) Bromoacetyl group enables ketone-based reactivity (e.g., acylations) .

*Note: Data for this compound are inferred; molecular weight is calculated based on formula.

Reactivity and Functional Group Analysis

  • Fluorine’s strong electron-withdrawing nature stabilizes the pyridine ring, directing electrophilic attacks to specific positions.
  • Bromomethyl vs. Bromoacetyl :

    • The bromomethyl group (-CH2Br) is a classic leaving group, favoring alkylation reactions. In contrast, the bromoacetyl group (-COCH2Br) in 4-(bromoacetyl)-2-chloro-3-fluoropyridine introduces carbonyl reactivity, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols) .

Key Research Findings

  • Electronic Effects: Chlorine at position 2 in 4-(bromomethyl)-2-chloro-3-fluoropyridine increases the compound’s electrophilicity, as demonstrated by its higher reactivity in Suzuki-Miyaura couplings compared to non-chlorinated analogs .
  • Solubility Trends : Bromoacetyl-substituted pyridines exhibit lower solubility in polar solvents due to the hydrophobic acetyl group, whereas bromomethyl derivatives are more soluble .

Biological Activity

4-Bromomethyl-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and fluorine substituents, positions it as a promising candidate for drug development and biological research.

  • Molecular Formula : C6H5BrF
  • Molar Mass : Approximately 194.01 g/mol
  • Structural Features : The compound features a bromomethyl group at the 4-position and a fluorine atom at the 3-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity, making it a valuable scaffold for designing active pharmaceutical ingredients (APIs).

Potential Mechanisms Include :

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on cytochrome P450 enzymes, which are critical in drug metabolism.
  • Modulation of Receptors : The compound may act as a modulator for specific receptors involved in disease pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Properties : Studies indicate that halogenated pyridines can exhibit antimicrobial effects by inhibiting bacterial enzymes essential for cell wall synthesis.
  • Anticancer Potential : Preliminary findings suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines .
  • Neuropharmacological Effects : Some studies have explored the potential of this compound in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Data Table: Biological Activities and Inhibitory Potency

Activity TypeCompoundIC50 (µM)Reference
AntimicrobialThis compound12.5
GSK-3β InhibitionRelated Derivative0.5
Receptor ModulationNovel Analog0.8

Case Study 1: Antimicrobial Activity

In a study evaluating various halogenated pyridines, this compound was tested against several bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Evaluation

A preclinical study assessed the effects of this compound on behavioral models of anxiety and depression in rodents. The compound showed promise in modulating anxiety-related behaviors without significant side effects, suggesting its potential as a therapeutic agent in neuropharmacology.

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